7-Fluoro-6-methyl-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

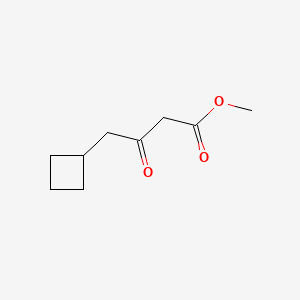

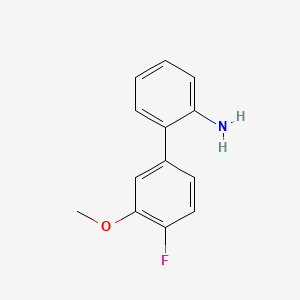

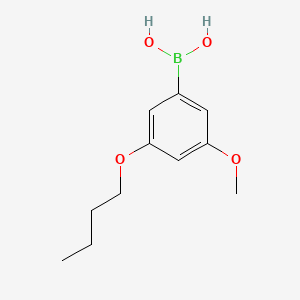

7-Fluoro-6-methyl-1H-indole is a compound with the CAS Number: 1352395-29-9 . It has a molecular weight of 149.17 . The IUPAC name for this compound is 7-fluoro-6-methyl-1H-indole .

Molecular Structure Analysis

The molecular structure of 7-Fluoro-6-methyl-1H-indole consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The InChI code for this compound is 1S/C9H8FN/c1-6-2-3-7-4-5-11-9(7)8(6)10/h2-5,11H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving 7-Fluoro-6-methyl-1H-indole are not available, indole derivatives are known to undergo a variety of reactions. For instance, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Physical And Chemical Properties Analysis

7-Fluoro-6-methyl-1H-indole has a molecular weight of 149.17 . It should be stored at refrigerated temperatures .Wissenschaftliche Forschungsanwendungen

HIV-1 Attachment Inhibition

The indole derivative 1 interferes with the interaction between the HIV surface protein gp120 and the host cell receptor CD4. A specific derivative, 7-azaindole, exhibited improved pharmaceutical properties while retaining the HIV-1 inhibitory profile, suggesting potential applications in HIV treatment strategies (Wang et al., 2003).

Radiopharmaceutical Synthesis

Fluorine-18 labeled 7-(6-fluoropyridin-3-yl)-5H-pyrido[4,3-b]indole, a potent agent for imaging paired helical filaments of tau, highlights its application in early clinical trials for Alzheimer's disease diagnosis. This study reports a simplified synthesis method suitable for routine clinical production, demonstrating the compound's relevance in PET radiopharmaceuticals (Shoup et al., 2013).

Catalytic Activity in Organic Synthesis

Nickel ferrite nanoparticles have shown catalytic activity in the synthesis of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives, which were evaluated for antioxidant and antimicrobial activities. This highlights the utility of 7-fluoro-6-methyl-1H-indole derivatives in developing new compounds with potential biological activities (Rao et al., 2019).

Antivirulence Properties

Indole derivatives, including those structurally related to 7-fluoro-6-methyl-1H-indole, have been investigated for their ability to interfere with the quorum sensing systems of various bacterial pathogens. These studies reveal the antibiofilm and antivirulence properties of indole derivatives, indicating their potential in strategies targeting bacterial virulence without promoting resistance (Sethupathy et al., 2020).

Photophysical Studies and Novel Fluorophores

The photochemical reaction of indoles with halocompounds, including those related to 7-fluoro-6-methyl-1H-indole, has been explored for generating new fluorophores and unique modifications. This research opens avenues for developing novel tryptophan-based fluorophores and protein labeling strategies, demonstrating the compound's relevance in biochemistry and molecular biology (Ladner et al., 2014).

Zukünftige Richtungen

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are often considered as a “privileged scaffold” within the drug discovery arena . Therefore, the future directions for 7-Fluoro-6-methyl-1H-indole could involve further exploration of its biological activities and potential therapeutic applications.

Eigenschaften

IUPAC Name |

7-fluoro-6-methyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-2-3-7-4-5-11-9(7)8(6)10/h2-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYYCBWIKBYOJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=CN2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-6-methyl-1H-indole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one](/img/structure/B596131.png)

![2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B596138.png)

![Benzyl 4-amino-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B596144.png)

![Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate](/img/structure/B596146.png)